molecular formula C23H20IN3O4 B10961852 N-[6-iodo-2-(5-methylfuran-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(prop-2-en-1-yloxy)benzamide

N-[6-iodo-2-(5-methylfuran-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B10961852
M. Wt: 529.3 g/mol
InChI Key: GMHDNGJYNHIHIH-UHFFFAOYSA-N
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Description

4-(ALLYLOXY)-N-[6-IODO-2-(5-METHYL-2-FURYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and an allyloxy group that can participate in various chemical reactions.

Properties

Molecular Formula

C23H20IN3O4

Molecular Weight

529.3 g/mol

IUPAC Name

N-[6-iodo-2-(5-methylfuran-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C23H20IN3O4/c1-3-12-30-17-8-5-15(6-9-17)22(28)26-27-21(20-11-4-14(2)31-20)25-19-10-7-16(24)13-18(19)23(27)29/h3-11,13,21,25H,1,12H2,2H3,(H,26,28)

InChI Key

GMHDNGJYNHIHIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC=C(C=C4)OCC=C

Origin of Product

United States

Preparation Methods

The synthesis of 4-(ALLYLOXY)-N-[6-IODO-2-(5-METHYL-2-FURYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. The preparation methods may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyloxy Group: This step involves the reaction of the quinazolinone intermediate with an allyl halide in the presence of a base.

    Final Coupling: The final step involves coupling the functionalized quinazolinone with a benzamide derivative under appropriate conditions.

Chemical Reactions Analysis

4-(ALLYLOXY)-N-[6-IODO-2-(5-METHYL-2-FURYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The allyloxy group can participate in coupling reactions to form larger molecules.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The quinazolinone core is known for its biological activity, making this compound a potential candidate for drug development.

    Medicine: It may have potential as a therapeutic agent due to its biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(ALLYLOXY)-N-[6-IODO-2-(5-METHYL-2-FURYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, leading to modulation of their activity. The allyloxy group can participate in covalent bonding with target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives with different substituents. Compared to these compounds, 4-(ALLYLOXY)-N-[6-IODO-2-(5-METHYL-2-FURYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to the presence of the allyloxy group and the iodine atom, which can impart distinct chemical and biological properties. Some similar compounds include:

    Quinazolinone Derivatives: Compounds with different substituents on the quinazolinone core.

    Allyloxy Derivatives: Compounds with an allyloxy group attached to different cores.

    Iodo Derivatives: Compounds with an iodine atom attached to different cores.

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